![molecular formula C12H9BrN2OS B12616664 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-14-0](/img/structure/B12616664.png)
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. The presence of a bromine atom and a methoxy-phenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea.
Coupling of the Rings: The imidazole and thiazole rings are then fused together through a cyclization reaction.
Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The methoxy-phenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Forms: The compound can be converted into its oxidized or reduced forms, which may have different properties and applications.
科学的研究の応用
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
2-Bromo-6-phenyl-imidazo[2,1-B]thiazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Chloro-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole: The chlorine atom may impart different chemical properties compared to bromine.
6-(3-Methoxy-phenyl)-imidazo[2,1-B]thiazole: Without the halogen atom, this compound may have different reactivity and applications.
Uniqueness
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole stands out due to the presence of both the bromine atom and the methoxy-phenyl group, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
944581-14-0 |
|---|---|
分子式 |
C12H9BrN2OS |
分子量 |
309.18 g/mol |
IUPAC名 |
2-bromo-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9BrN2OS/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)17-12(15)14-10/h2-7H,1H3 |
InChIキー |
RIXIEZQWTZSSEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN3C=C(SC3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


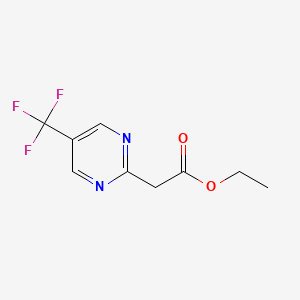
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)

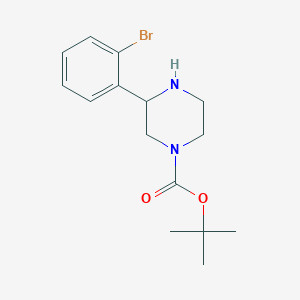
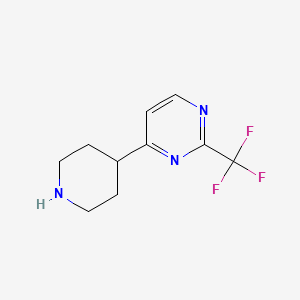
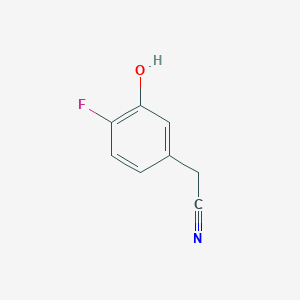
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
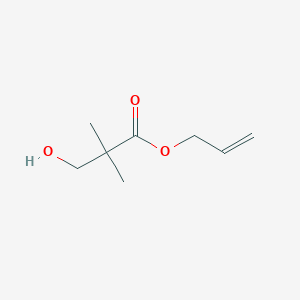
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
